molecular formula C18H22BrNO5 B4006115 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid

Cat. No.: B4006115
M. Wt: 412.3 g/mol
InChI Key: MNNXBFGNBGJFKI-UHFFFAOYSA-N
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Description

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.

    Formation of 1-Bromo-2-naphthol: 1-bromonaphthalene is then hydroxylated to produce 1-bromo-2-naphthol.

    Ether Formation: The hydroxyl group of 1-bromo-2-naphthol is reacted with 2-chloroethylamine to form the ether linkage.

    Amine Alkylation: The resulting compound is further reacted with butan-1-amine to introduce the amine group.

    Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products

    Substitution Products: Azides, nitriles.

    Oxidation Products: Quinones.

    Reduction Products: Dihydro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal agent.

    Materials Science: Used in the synthesis of organic semiconductors.

    Biological Studies: Employed as a probe in studying enzyme mechanisms.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine is unique due to its specific structural features, such as the ether linkage and the presence of both bromonaphthalene and butan-1-amine moieties. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO.C2H2O4/c1-2-3-10-18-11-12-19-15-9-8-13-6-4-5-7-14(13)16(15)17;3-1(4)2(5)6/h4-9,18H,2-3,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXBFGNBGJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
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N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
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N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
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N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
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N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
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N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid

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